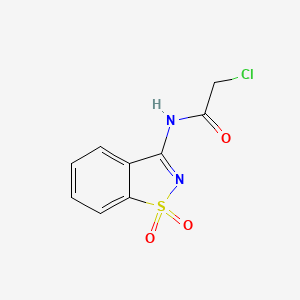
5-Methylcyclohepta-1,2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylcyclohepta-1,2,4,6-tetraene is an organic compound with a seven-membered ring structure containing four double bonds and a methyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methylcyclohepta-1,2,4,6-tetraene can be synthesized through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by a series of rearrangements and eliminations to form the desired compound . Another method involves the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which undergoes ring expansion to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions or pyrolysis processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylcyclohepta-1,2,4,6-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing double bonds.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include epoxides, saturated hydrocarbons, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Methylcyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptatriene: A seven-membered ring with three double bonds, lacking the methyl group.
Cyclooctatetraene: An eight-membered ring with four double bonds, exhibiting different electronic properties.
Benzene: A six-membered aromatic ring with three double bonds, known for its stability and aromaticity.
Uniqueness
5-Methylcyclohepta-1,2,4,6-tetraene is unique due to its combination of a seven-membered ring structure with four double bonds and a methyl group. This configuration imparts distinct electronic and steric properties, making it a valuable compound for studying reaction mechanisms and developing new materials.
Eigenschaften
| 93001-01-5 | |
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
InChI |
InChI=1S/C8H8/c1-8-6-4-2-3-5-7-8/h2,4-7H,1H3 |
InChI-Schlüssel |
DYMMVBRDKIAPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)


![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)


